4-[1-(2,4-Diaminopteridin-6-yl)propan-2-yl]benzoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2,4-Diaminopteridin-6-yl)propan-2-yl]benzoic acid typically involves the following steps:
Formation of the pteridine ring: This can be achieved through the condensation of appropriate precursors, such as 2,4-diamino-6-hydroxypyrimidine with formamide.
Alkylation: The pteridine ring is then alkylated using an appropriate alkylating agent, such as 2-bromo-1-phenylpropane, to introduce the propan-2-yl group.
Coupling with benzoic acid: The alkylated pteridine is then coupled with benzoic acid using a coupling reagent, such as dicyclohexylcarbodiimide (DCC), to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
4-[1-(2,4-Diaminopteridin-6-yl)propan-2-yl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative.
Scientific Research Applications
4-[1-(2,4-Diaminopteridin-6-yl)propan-2-yl]benzoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-[1-(2,4-Diaminopteridin-6-yl)propan-2-yl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. This inhibition can lead to various biological effects, such as the suppression of tumor growth.
Comparison with Similar Compounds
Similar Compounds
4-[1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl]benzoic acid: This compound has a similar structure but with a different alkyl group.
4-[N-(2,4-Diamino-6-pteridinylmethyl)-N-methylamino]benzoic acid: This compound has a similar pteridine ring system but with different substituents.
Uniqueness
4-[1-(2,4-Diaminopteridin-6-yl)propan-2-yl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with specific molecular targets makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
80576-76-7 |
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Molecular Formula |
C16H16N6O2 |
Molecular Weight |
324.34 g/mol |
IUPAC Name |
4-[1-(2,4-diaminopteridin-6-yl)propan-2-yl]benzoic acid |
InChI |
InChI=1S/C16H16N6O2/c1-8(9-2-4-10(5-3-9)15(23)24)6-11-7-19-14-12(20-11)13(17)21-16(18)22-14/h2-5,7-8H,6H2,1H3,(H,23,24)(H4,17,18,19,21,22) |
InChI Key |
RJWDMIZMPFWLPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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